molecular formula C7H13NO3 B13587461 4-(2-Nitroethyl)oxane

4-(2-Nitroethyl)oxane

Cat. No.: B13587461
M. Wt: 159.18 g/mol
InChI Key: OEWQFMNCNBOERL-UHFFFAOYSA-N
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Description

4-(2-Nitroethyl)oxane is a nitroalkyl-substituted oxane derivative characterized by a six-membered tetrahydropyran (oxane) ring with a 2-nitroethyl (-CH₂CH₂NO₂) group at the 4-position.

Theoretical calculations suggest a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.19 g/mol, derived by replacing the chlorine atom in 4-(2-Chloroethyl)oxane (MW: 148.63 g/mol) with a nitro group (-NO₂) .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-(2-nitroethyl)oxane

InChI

InChI=1S/C7H13NO3/c9-8(10)4-1-7-2-5-11-6-3-7/h7H,1-6H2

InChI Key

OEWQFMNCNBOERL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitroethyl alcohols under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxetane ring without unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes nitration of ethyl alcohol derivatives followed by cyclization under optimized conditions to achieve high yields and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Nitroethyl)oxane involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related oxane derivatives are compared to 4-(2-Nitroethyl)oxane based on substituent groups, molecular properties, and research relevance:

4-(2-Chloroethyl)oxane (CAS: 4677-19-4)

  • Molecular Formula : C₇H₁₃ClO
  • Molecular Weight : 148.63 g/mol
  • Structure : Oxane ring with a 2-chloroethyl (-CH₂CH₂Cl) group at the 4-position.
  • Key Differences :
    • The chloroethyl group is less polar than nitroethyl, resulting in lower solubility in polar solvents.
    • Chlorine’s weaker electron-withdrawing effect compared to nitro may lead to higher stability in acidic conditions .
  • Applications : Primarily used as a synthetic intermediate in alkylation reactions.

2-[(4-Nitrophenyl)methoxy]oxane (CAS: 18483-99-3)

  • Molecular Formula: C₁₂H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • Structure : Oxane ring linked via methoxy (-OCH₂-) to a 4-nitrophenyl group.
  • Key Differences :
    • The nitro group is part of an aromatic system, enhancing conjugation and UV absorption properties.
    • Higher molecular weight and complexity due to the phenyl moiety, which may limit metabolic stability compared to aliphatic nitroethyl derivatives .
  • Applications : Used in photochemical studies and as a chromophore in analytical chemistry.

4-(2-Nitroethyl)phenyl Primeveroside (CID: 75110958)

  • Molecular Formula: C₁₉H₂₇NO₁₂
  • Molecular Weight : 461.42 g/mol
  • Structure : Primeverosyl (a disaccharide derivative) linked to a 4-(2-nitroethyl)phenyl group.
  • Naturally occurring in fruits, suggesting roles in plant biochemistry or possible nutraceutical applications .
  • Applications : Studied for its natural abundance and metabolic pathways in plants.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound* C₇H₁₃NO₃ 159.19 (calculated) 2-Nitroethyl Hypothetical, research-focused
4-(2-Chloroethyl)oxane C₇H₁₃ClO 148.63 2-Chloroethyl Synthetic intermediate
2-[(4-Nitrophenyl)methoxy]oxane C₁₂H₁₅NO₄ 237.25 4-Nitrophenylmethoxy Chromophoric applications
4-(2-Nitroethyl)phenyl primeveroside C₁₉H₂₇NO₁₂ 461.42 Nitroethylphenyl-sugar Natural product, fruit constituent

*Theoretical values for this compound are inferred from analogous compounds.

Research Findings and Implications

  • Reactivity : The nitroethyl group in this compound is expected to exhibit higher electrophilicity compared to chloroethyl derivatives, making it a candidate for nitroalkylation reactions .
  • Biological Relevance : While 4-(2-Nitroethyl)phenyl primeveroside is naturally occurring, the simpler this compound may require structural optimization (e.g., glycosylation) for bioavailability .

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